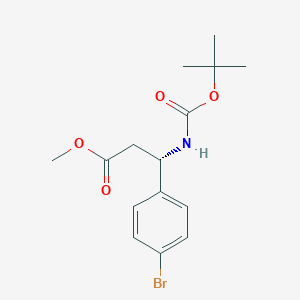

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 952729-67-8) is a chiral compound featuring a brominated aryl group, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester moiety. Its molecular formula is C₁₅H₂₀BrNO₄ (MW: 358.23 g/mol), and it exhibits stereospecificity due to the (S)-configuration at the chiral center . The Boc group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and drug development. Key physicochemical properties include a calculated logP of ~2.95, moderate solubility (0.118 mg/mL in water), and a polar surface area (TPSA) of 64.63 Ų, indicating moderate membrane permeability .

Properties

IUPAC Name |

methyl (3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKABPHRXUGGJL-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Conjugate Addition for β-Amino Acid Formation

The β-amino acid backbone is constructed via asymmetric conjugate addition. A chiral catalyst induces stereocontrol during the addition of an amine to an α,β-unsaturated ester. For example, methyl 3-(4-bromophenyl)acrylate undergoes copper-catalyzed asymmetric addition with benzylamine, yielding the (S)-configured β-amino ester. The Boc group is subsequently introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This method achieves enantiomeric excesses >90% but requires rigorous anhydrous conditions.

Reductive Amination of β-Keto Esters

An alternative route involves reductive amination of β-keto esters. Methyl 3-(4-bromophenyl)-3-oxopropanoate reacts with ammonium acetate under hydrogenation conditions (H₂, Pd/C), producing the β-amino ester. The crude amine is protected with Boc₂O in tetrahydrofuran, yielding the target compound in 75–80% overall yield. This method is scalable but faces challenges in controlling regioselectivity during ketone formation.

Boc Protection and Esterification Strategies

Stepwise Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced post-amination to prevent side reactions. In a representative procedure, methyl (S)-3-(4-bromophenyl)-3-aminopropanoate is dissolved in dichloromethane, treated with Boc₂O (1.1 equiv), and stirred for 12 hours at 25°C. Triethylamine (3.0 equiv) neutralizes liberated HCl, ensuring a 95% yield of the Boc-protected product.

One-Pot Amination-Protection-Esterification

A streamlined one-pot approach combines amination, Boc protection, and esterification. Starting from 3-(4-bromophenyl)acrylic acid , the sequence involves:

-

Michael addition with ammonia in methanol,

-

In situ protection using Boc₂O,

-

Esterification with trimethylsilyl diazomethane.

This method reduces purification steps and achieves 82% yield but requires precise stoichiometric control to avoid over-esterification.

Bromophenyl Group Introduction

Electrophilic Aromatic Bromination

Electrophilic bromination of methyl (S)-3-phenyl-3-((tert-butoxycarbonyl)amino)propanoate with bromine (Br₂) in acetic acid introduces the para-bromo substituent. The Boc group’s electron-withdrawing nature directs bromination to the para position, yielding 85% product. Excess bromine (>2 equiv) risks di-substitution, necessitating careful titration.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For substrates lacking the bromophenyl group, Suzuki-Miyaura coupling installs the aryl bromide. Methyl (S)-3-boronic acid-3-((tert-butoxycarbonyl)amino)propanoate reacts with 1-bromo-4-iodobenzene under Pd(dppf)Cl₂ catalysis, achieving 78% yield. This method offers flexibility but requires pre-synthesis of the boronic acid precursor.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

Evans oxazolidinone auxiliaries enforce (S)-configuration during β-amino acid formation. The auxiliary is appended to 3-(4-bromophenyl)acrylic acid , followed by diastereoselective hydrogenation and auxiliary removal. This approach delivers >99% enantiomeric excess but adds synthetic steps.

Enzymatic Resolution of Racemates

Racemic methyl 3-(4-bromophenyl)-3-aminopropanoate is resolved using immobilized lipase B from Candida antarctica. The enzyme selectively hydrolyzes the (R)-enantiomer’s ester, leaving the (S)-enantiomer intact. Subsequent Boc protection yields the desired product with 98% ee.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Conjugation | 88 | 92 | High stereocontrol | Costly catalysts |

| Reductive Amination | 78 | 85 | Scalability | Regioselectivity issues |

| One-Pot Synthesis | 82 | 90 | Step economy | Sensitivity to moisture |

| Enzymatic Resolution | 75 | 98 | High enantioselectivity | Low throughput |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The bromophenyl group can undergo oxidation reactions to form bromophenyl ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Bromophenyl ketones or aldehydes.

Reduction: Bromophenyl alcohols.

Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Drug Development

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate has been utilized in drug discovery due to its structural similarity to amino acids, allowing it to serve as a building block for peptide synthesis. Its brominated phenyl ring enhances biological activity by improving binding affinity to target proteins.

Peptide Synthesis

The compound is frequently used in solid-phase peptide synthesis (SPPS). The Boc group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex structures. This method is crucial for generating peptides that can act as therapeutics or research tools.

Bioconjugation Studies

Researchers have explored using this compound in bioconjugation applications, where it can be attached to other biomolecules (e.g., proteins or nucleic acids) to study interactions or enhance therapeutic properties.

Case Study 1: Synthesis and Characterization of Peptides

A study demonstrated the successful use of this compound in synthesizing a series of peptides with enhanced biological activities. The synthesized peptides exhibited significant binding affinity to specific receptors, indicating potential therapeutic applications .

Case Study 2: Drug Design and Optimization

In another research effort, this compound was incorporated into a drug design framework aimed at developing inhibitors for a specific enzyme involved in disease pathways. The bromophenyl moiety contributed to improved selectivity and potency compared to non-brominated analogs .

Mechanism of Action

The mechanism of action of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where the Boc group is cleaved under physiological conditions to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Structurally related compounds share the Boc-protected amino propanoate backbone but differ in aryl substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Reactivity and Functionalization Potential

- Bromophenyl Group : The 4-bromophenyl substituent in the target compound enables cross-coupling reactions (e.g., Suzuki, Heck) for further derivatization, a feature absent in methoxy or hydroxy analogues .

- Boc Protection : All compounds utilize Boc groups for amine protection, but deprotection conditions vary. For example, the hydroxy-phenyl variant undergoes acid-mediated deprotection , while the target compound requires harsher conditions (e.g., TFA) .

Biological Activity

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Methyl (S)-Boc-amino acid derivative , is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings.

- Molecular Formula : C15H20BrNO4

- Molecular Weight : 358.23 g/mol

- CAS Number : 132067-41-5

- Purity : Typically around 95% .

Synthesis Overview

The synthesis of Methyl (S)-Boc-amino acid derivative involves several key steps:

- Condensation Reaction : The reaction begins with the condensation of 4-bromobenzaldehyde and (S)-tert-leucine.

- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).

- Esterification : The final step involves esterification with methanol under acidic conditions to yield the desired compound .

Methyl (S)-Boc-amino acid derivative exhibits potential biological activity through its interactions with various enzymes and receptors. It has been studied for its inhibitory effects on specific proteases, which are critical in various biological processes.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that Methyl (S)-Boc-amino acid derivatives can inhibit proteases like PfA-M1 and PfA-M17, which are involved in malaria pathogenesis. The compound demonstrated a Ki value of 0.027 µM against PfA-M1, indicating potent inhibitory activity .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications on the bromophenyl moiety can significantly affect the inhibitory potency. For instance, substituents at different positions on the phenyl ring lead to varying degrees of enzyme inhibition, highlighting the importance of structural configuration in biological activity .

- Potential Therapeutic Applications : The compound is being explored as a precursor in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases. Its unique structure allows for further modifications that could enhance its efficacy as a therapeutic agent .

Data Table: Summary of Biological Activity

| Compound Name | Target Enzyme | Ki Value (µM) | Notes |

|---|---|---|---|

| Methyl (S)-Boc-amino acid derivative | PfA-M1 | 0.027 | Potent inhibitor |

| Methyl (S)-Boc-amino acid derivative | PfA-M17 | 0.080 | Similar activity to PfA-M1 |

Q & A

Q. What are optimized reaction conditions for synthesizing the Boc-protected intermediate of this compound?

The synthesis of Boc-protected intermediates typically involves coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). For example, (S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate was synthesized using di-tert-butyl dicarbonate and triethylamine (Et₃N) in DCM, achieving 95% yield . Key considerations:

- Solvent selection : DCM or THF/water mixtures are common for maintaining anhydrous conditions or facilitating hydrolysis .

- Base choice : Et₃N or LiOH may influence reaction rates and byproduct formation. LiOH in THF/water efficiently hydrolyzes esters to acids without requiring purification .

- Temperature : Room temperature (RT) is sufficient for Boc protection, while ice baths may stabilize reactive intermediates .

Q. How can purification challenges be addressed for intermediates with similar polarity?

Preparative HPLC is critical for isolating structurally similar intermediates. For instance, the compound (S)-(5S,10S,11S,14S)-11-benzyl-...propanoate (63) was purified via preparative HPLC after DCM-based coupling . Additional strategies:

Q. What analytical methods validate chiral purity and structural integrity?

- NMR : ¹H NMR (300 MHz) confirms Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and stereochemistry via coupling constants .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺) and detects hydrolytic or oxidative degradation .

- Polarimetry : Verifies enantiomeric excess (e.g., [α]D values) for chiral centers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-bromophenyl group in cross-coupling reactions?

The bromine atom enables Suzuki-Miyaura couplings, but steric hindrance from the tert-butyl group may slow transmetalation. For example:

- Catalyst optimization : Rhodium complexes with chiral ligands (e.g., BINAP) enhance enantioselectivity in asymmetric syntheses .

- Solvent effects : 1,4-Dioxane improves solubility of aryl boronic acids in coupling reactions .

- Base selection : Triethylamine minimizes side reactions compared to stronger bases like NaOH .

Q. What strategies mitigate racemization during Boc deprotection or ester hydrolysis?

- Acid choice : Use trifluoroacetic acid (TFA) in DCM for mild Boc removal, avoiding prolonged exposure to prevent α-proton abstraction .

- Temperature control : Hydrolysis with LiOH at 0–5°C reduces epimerization .

- Enzymatic methods : Lipases or esterases selectively hydrolyze esters without disturbing chiral centers .

Q. How can stability issues in aqueous or acidic conditions be addressed for pharmacokinetic studies?

Q. What computational or experimental methods predict metabolic pathways for this compound?

- In vitro assays : Liver microsomes identify phase I metabolites (e.g., ester hydrolysis) .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict oxidation sites .

- Isotopic labeling : ¹⁴C-labeled analogs trace metabolic fate in animal models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal base for ester hydrolysis (LiOH vs. NaOH)?

- LiOH advantages : Higher solubility in THF/water mixtures accelerates hydrolysis with minimal racemization .

- NaOH limitations : Strongly basic conditions may degrade acid-sensitive tert-butyl groups or promote side reactions .

- Resolution : LiOH is preferred for Boc-protected esters, while NaOH suits non-chiral substrates .

Q. How do solvent polarities affect yields in DCC-mediated couplings?

- Low-polarity solvents (DCM) : Favor carbodiimide activation but may precipitate urea byproducts, requiring filtration .

- High-polarity solvents (DMF) : Improve solubility of polar intermediates but increase competing hydrolysis .

- Hybrid approach : Use DCM for coupling and switch to DMF for difficult-to-dissolve reactants .

Safety and Handling

Q. What precautions are critical for handling intermediates with reactive functional groups?

- Boc-protected amines : Avoid contact with strong acids (e.g., HCl) to prevent exothermic deprotection .

- Brominated aromatics : Use fume hoods and nitrile gloves to minimize inhalation or dermal exposure .

- Waste disposal : Neutralize acidic/basic waste before aqueous disposal to comply with environmental regulations .

Structural Analog Design

Q. How can modifications to the 4-bromophenyl group enhance bioactivity or solubility?

- Electron-withdrawing substituents : Replace Br with CN or CF₃ to improve metabolic stability .

- Hydrophilic groups : Introduce hydroxyl or morpholine moieties to increase aqueous solubility .

- Boron-containing analogs : Enable prodrug strategies via Suzuki couplings (e.g., 4-boronophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.